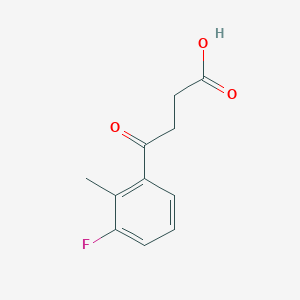

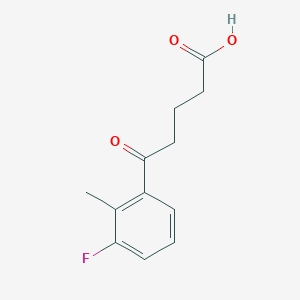

Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

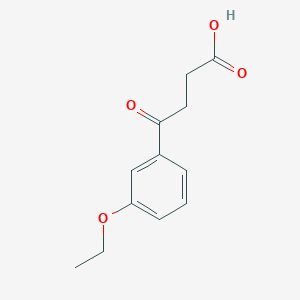

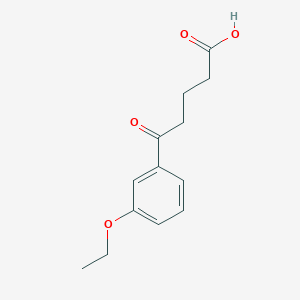

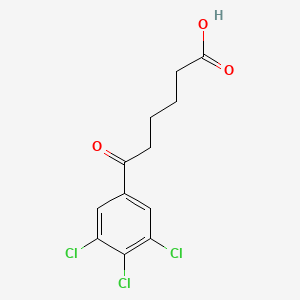

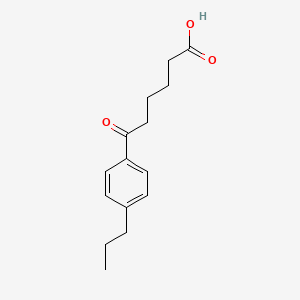

The compound “Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate” is an ester derived from a 2,5-dimethylphenyl group and a 6-oxohexanoic acid group . Esters are commonly used in a wide range of applications, from plastics to pharmaceuticals, due to their versatile chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would consist of a 2,5-dimethylphenyl group (a benzene ring with two methyl groups at the 2 and 5 positions), attached to a 6-oxohexanoate group (a six-carbon chain with a ketone at the 1 position and an ester at the 6 position) .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that “Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate” would undergo would depend on the reaction conditions and the other reactants present .Aplicaciones Científicas De Investigación

-

Antimicrobial Applications

- Field : Medical and Pharmaceutical Research .

- Application Summary : The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds, particularly in the class of compounds known as phenylpropanoids .

- Methods of Application : These compounds have been found to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses .

- Results : The compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus. Moreover, they showed favorable activity against vancomycin-resistant E. faecium .

-

Synthesis of Indole Derivatives

-

Antimicrobial Applications

- Field : Medical and Pharmaceutical Research .

- Application Summary : The 2,5-dimethylphenyl scaffold is a common structural feature in many antimicrobial compounds, particularly in the class of compounds known as phenylpropanoids .

- Methods of Application : These compounds have been found to have antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses .

- Results : The compounds showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus. Moreover, they showed favorable activity against vancomycin-resistant E. faecium .

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry .

- Application Summary : Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- Methods of Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Polyphenylene Oxides Synthesis

- Field : Polymer Chemistry .

- Application Summary : A set of polyphenylene oxides incorporating DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) functionality was synthesized by copolymerization of 2,6-dimethylphenol (2,6-DMP) with various DOPO-substituted tetramethyl bisphenol monomers .

- Methods of Application : The synthesis involves copolymerization of 2,6-dimethylphenol with various DOPO-substituted tetramethyl bisphenol monomers .

- Results : The result is a set of polyphenylene oxides incorporating DOPO functionality .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-4-19-16(18)8-6-5-7-15(17)14-11-12(2)9-10-13(14)3/h9-11H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRSVRIKVLLBBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645519 |

Source

|

| Record name | Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate | |

CAS RN |

898792-82-0 |

Source

|

| Record name | Ethyl 2,5-dimethyl-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)